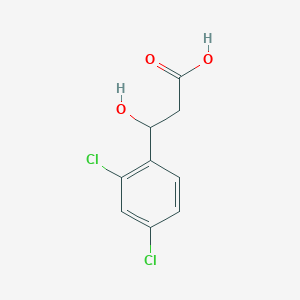

3-(2,4-Dichlorophenyl)-3-hydroxypropanoic acid

Description

Properties

Molecular Formula |

C9H8Cl2O3 |

|---|---|

Molecular Weight |

235.06 g/mol |

IUPAC Name |

3-(2,4-dichlorophenyl)-3-hydroxypropanoic acid |

InChI |

InChI=1S/C9H8Cl2O3/c10-5-1-2-6(7(11)3-5)8(12)4-9(13)14/h1-3,8,12H,4H2,(H,13,14) |

InChI Key |

IWXJYKRNUNLSED-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(CC(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis via O-Alkylation and Diazotization of L-Tyrosine Derivatives

A patented process describes the preparation of 3-aryl-2-hydroxypropanoic acid derivatives structurally related to the target compound, starting from L-tyrosine derivatives. The process involves:

- Step 1: Selective O-alkylation or O-aralkylation of L-tyrosine using a base, chelating agent, and alkyl/aralkyl halide in suitable solvents to form an intermediate aryl ether.

- Step 2: Diazotization of the intermediate to introduce the hydroxypropanoic acid moiety.

- Step 3: Dialkylation with excess alkylating agents and base to yield optically pure 3-aryl-2-hydroxypropanoic acid compounds.

This method achieves high enantiopurity (97-99% ee) and overall yields of 40-45% for the target compounds. The choice of base (NaOH, KOH, Na2CO3, or NaHCO3) and debenzylating agents (Pd/C, Pd(OH)2, Raney-Ni, or TiCl4) is critical for reaction efficiency and purity.

Reduction of Keto Acids to Hydroxy Acids

A related approach involves the reduction of 4-(3,4-dichlorophenyl)-4-ketobutanoic acid intermediates to the corresponding hydroxy acids under mild conditions:

- The reduction is carried out in polar protic solvents such as water or lower alkanols (methanol, ethanol, isopropanol) or aprotic solvents like acetonitrile, dimethylformamide, or tetrahydrofuran.

- Sodium borohydride is commonly used as the reducing agent at temperatures between 0°C and 100°C, often optimized around 50-75°C.

- The reaction pH is maintained between 6 and 12 using alkali metal hydroxides to ensure selective reduction to the hydroxy acid without over-reduction or side reactions.

- After completion, the hydroxy acid is isolated by acidification and extraction or crystallization.

Lactonization and Subsequent Ring Opening

In some synthetic sequences, the hydroxy acid intermediate undergoes lactonization to form a butyrolactone derivative under acidic aqueous conditions (e.g., sulfuric or hydrochloric acid) at 20-100°C. This lactone can be isolated or further reacted:

- Heating the hydroxy acid in situ in acidic aqueous medium (preferably at 55-80°C) promotes lactonization.

- The lactone can be extracted with solvents such as methylene chloride for purification.

- Subsequent ring opening or functionalization steps lead to the target hydroxypropanoic acid derivative or related compounds.

Coupling and Grignard Addition for Tertiary Alcohol Formation

Advanced synthetic routes involve coupling of amines with 2,6-dichlorophenylacetic acid followed by Grignard reagent addition to form tertiary alcohols structurally related to the hydroxypropanoic acid framework:

- Amide coupling is performed using reagents like T3P in ethyl acetate at mild temperatures (around 40°C).

- The amide intermediate is treated with lanthanide salts (e.g., LnCl3·2LiCl) and methylmagnesium bromide to promote nucleophilic addition to the carbonyl, yielding tertiary alcohols after deprotection.

- Purification involves silica gel chromatography with ethyl acetate/heptane gradients.

Comparative Data Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenyl)-3-hydroxypropanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

Oxidation: 3-(2,4-Dichlorophenyl)-3-oxopropanoic acid.

Reduction: this compound.

Substitution: 3-(2,4-Dichlorophenyl)-3-amino-propanoic acid.

Scientific Research Applications

3-(2,4-Dichlorophenyl)-3-hydroxypropanoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key structural differences and properties of 3-(2,4-dichlorophenyl)-3-hydroxypropanoic acid and its analogs:

Key Observations:

- Lipophilicity: The dichlorophenyl group increases logP compared to non-chlorinated or mono-chlorinated analogs. The hydroxyl group slightly reduces logP (e.g., target compound: ~2.8 vs. non-hydroxylated analog: ~3.2).

- Solubility: Polar functional groups (-OH, -COOH) enhance aqueous solubility, but chlorine atoms counterbalance this effect. For example, 2-hydroxy-3-(4-hydroxyphenyl)propanoic acid (logP ~1.5) is more water-soluble than chlorinated derivatives .

- Stereochemical Effects : The Z-configuration in acrylate derivatives (e.g., ) may influence biological activity through steric hindrance or hydrogen-bonding interactions .

Biological Activity

3-(2,4-Dichlorophenyl)-3-hydroxypropanoic acid (DCPA) is an organic compound characterized by its unique structure, which includes a dichlorophenyl group and both hydroxyl and carboxylic acid functional groups. This configuration enhances its chemical reactivity and potential biological activities, making it a subject of interest in pharmacological research.

DCPA has the molecular formula C9H8Cl2O3. The presence of the hydroxyl group contributes to its solubility in various solvents, while the carboxylic acid group is crucial for its biological interactions. The synthesis typically involves the reaction of 2,4-dichlorophenylacetic acid with glyoxylic acid under acidic conditions, which can be optimized through continuous flow synthesis methods for improved yields and purity .

Biological Activities

Research indicates that DCPA exhibits a range of biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that compounds related to DCPA may have efficacy against multidrug-resistant bacterial strains. For instance, derivatives of similar structures have shown activity against ESKAPE pathogens, known for their resistance to conventional treatments .

- Anti-inflammatory Effects : DCPA's structural analogs have been investigated for their ability to modulate inflammatory responses. Compounds with similar functional groups have demonstrated significant reductions in pro-inflammatory cytokines when tested in vitro .

- Potential Therapeutic Applications : Ongoing research is exploring DCPA's potential as a therapeutic agent for various diseases, particularly due to its dual functional groups that may enhance its interaction with biological targets .

Case Studies and Research Findings

- Antimicrobial Activity : A study evaluated a series of compounds related to DCPA against drug-resistant fungal pathogens. The findings indicated that while some derivatives showed limited activity against specific strains, modifications to the structure could enhance efficacy .

- Inflammation Modulation : In vitro experiments using RAW264.7 macrophages demonstrated that certain derivatives of DCPA significantly reduced nitric oxide production in response to lipopolysaccharide (LPS) stimulation, indicating potential anti-inflammatory properties .

- Comparative Analysis : A comparison of DCPA with structurally similar compounds revealed that its unique combination of functional groups contributes to enhanced biological activity. For instance, 2,4-Dichlorophenoxyacetic acid, a common herbicide, was used as a reference compound but exhibited inferior binding affinity in certain biological assays compared to DCPA derivatives .

Data Table: Biological Activity Comparison

| Compound Name | Activity Type | Observed Effects |

|---|---|---|

| This compound | Antimicrobial | Limited activity against drug-resistant fungi |

| 2,4-Dichlorophenoxyacetic acid | Antimicrobial | Effective herbicide but lower binding affinity |

| Novel derivatives of DCPA | Anti-inflammatory | Significant reduction in TNF-α and NO production |

| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | Antimicrobial | Varied activity against ESKAPE pathogens |

Q & A

Q. What are the common synthetic routes for 3-(2,4-dichlorophenyl)-3-hydroxypropanoic acid, and how do reaction conditions influence yield and purity?

The synthesis typically involves a multi-step approach:

- Aldol condensation : Reacting 2,4-dichlorobenzaldehyde with a β-keto acid derivative (e.g., methyl acetoacetate) under basic conditions to form the α,β-unsaturated intermediate.

- Reduction : Sodium borohydride (NaBH₄) or catalytic hydrogenation reduces the α,β-unsaturated bond to introduce the hydroxyl group .

- Hydrolysis : Acidic or enzymatic hydrolysis of ester intermediates to yield the free carboxylic acid . Key factors affecting yield include temperature control (e.g., 0–5°C for reduction steps) and catalyst selection (e.g., chiral catalysts for enantioselective synthesis) .

Q. How is the structural characterization of this compound performed?

- NMR Spectroscopy :

- ¹H NMR : Hydroxyl proton (~δ 5.2 ppm, broad), aromatic protons (δ 7.3–7.8 ppm, split due to 2,4-dichloro substitution), and propanoic acid protons (δ 2.5–3.1 ppm) .

- ¹³C NMR : Carboxylic acid carbon (δ ~175 ppm), hydroxyl-bearing carbon (δ ~70 ppm), and aromatic carbons (δ 120–140 ppm) .

- X-ray Crystallography : Resolves stereochemistry and confirms intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups .

- IR Spectroscopy : O–H stretch (~3200 cm⁻¹), C=O stretch (~1700 cm⁻¹), and C–Cl stretches (~750 cm⁻¹) .

Q. What biological activities have been reported for this compound, and what mechanisms are proposed?

- Antimicrobial Activity : Demonstrates moderate inhibition against Gram-positive bacteria (e.g., Staphylococcus aureus) due to lipophilic Cl groups enhancing membrane penetration .

- Enzyme Inhibition : Acts as a competitive inhibitor of fungal cytochrome P450 enzymes (e.g., CYP51), disrupting ergosterol biosynthesis .

- Pharmacological Potential : Derivatives show promise as anti-inflammatory agents by modulating COX-2 activity .

Advanced Research Questions

Q. How can enantiomeric separation be achieved for the stereoisomers of this compound?

- Chiral Chromatography : Use amylose- or cellulose-based chiral stationary phases (e.g., Chiralpak® AD-H) with hexane:isopropanol (90:10) mobile phase, achieving baseline resolution (R > 1.5) .

- Enzymatic Kinetic Resolution : Lipases (e.g., Candida antarctica) selectively esterify the (R)-enantiomer, leaving the (S)-enantiomer unreacted .

Q. What computational methods are used to study structure-activity relationships (SAR) for derivatives?

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets like COX-2 (PDB ID: 5KIR). Cl substitution at the 2,4-positions enhances hydrophobic interactions in the active site .

- QSAR Modeling : Hammett constants (σ) for Cl substituents correlate with antimicrobial potency (R² > 0.85), validated via leave-one-out cross-validation .

Q. How do metabolic pathways differ between in vitro and in vivo systems for this compound?

- In Vitro Hepatic Microsomes : Phase I metabolism via CYP3A4 yields 3-(2,4-dichlorophenyl)-3-oxopropanoic acid; glucuronidation dominates Phase II metabolism .

- In Vivo Rodent Studies : Rapid renal excretion (t₁/₂ = 2.3 h) with minimal accumulation, confirmed by LC-MS/MS quantification of plasma metabolites .

Q. How to resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

- Standardized Assay Conditions : Control variables like serum concentration (e.g., 10% FBS vs. serum-free) and incubation time (24–72 h) to minimize variability .

- Orthogonal Validation : Confirm cytotoxicity via ATP-based assays (e.g., CellTiter-Glo®) and apoptosis markers (e.g., Annexin V/PI flow cytometry) .

Q. What advanced analytical techniques are critical for purity assessment and impurity profiling?

- HPLC-DAD/ELSD : Quantify residual starting materials (e.g., 2,4-dichlorobenzaldehyde) with a C18 column (5 µm, 250 × 4.6 mm) and 0.1% TFA in water/acetonitrile gradient .

- LC-HRMS : Detect trace impurities (<0.1%) via Orbitrap™-based mass spectrometry, identifying byproducts like chlorinated dimers (m/z 459.12) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.